N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound characterized by its benzothiazole core and various functional groups
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
N-benzyl-2-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide acts as an uncompetitive and selective inhibitor against AChE . This means it binds to the enzyme-substrate complex, preventing the complex from releasing the products and thus inhibiting the enzyme’s activity. This results in an increased concentration of acetylcholine in the synaptic cleft.
Result of Action
The compound exhibits balanced functions with effective inhibition against AChE and good copper chelation . It also shows significant inhibition (53.30%) of Aβ1-42 aggregation , a peptide involved in Alzheimer’s disease. These actions at the molecular and cellular levels could potentially be beneficial in the treatment of neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Reduction of the benzothiazole ring.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its interaction with specific biomolecules can provide insights into biological processes.
Medicine: N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its anti-inflammatory and antimicrobial properties make it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and coatings. Its unique chemical properties can enhance the performance of various products.
Comparison with Similar Compounds
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)ethanamide
Uniqueness: N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and biological activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-17-12-13-19-20(14-17)30-23(24-19)25(15-16-8-4-3-5-9-16)22(26)18-10-6-7-11-21(18)31(2,27)28/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPXINCGOHZGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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